molecular formula C11H14BrN B3314862 2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene CAS No. 951889-76-2

2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene

Cat. No. B3314862
CAS RN: 951889-76-2
M. Wt: 240.14 g/mol
InChI Key: AEINQZSLQJIEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene” is a derivative of benzophenone . It’s structurally similar to 4-Bromo-N,N-Dimethylaniline , which is used in the production of dyes and pigments .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents . Another method involves the Heck reaction of p-dimethylaminovinylbenzene with bromoquinoxalines in the presence of palladium acetate .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene” is likely to be complex due to the presence of the bromine atom and the dimethylamino group. The structure can be influenced by factors such as resonance stabilization .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it might participate in free radical bromination, nucleophilic substitution, and oxidation . It could also be involved in cross-coupling reactions .

Scientific Research Applications

Synthesis of Thiophene Derivatives

This compound can be used in the synthesis of thiophene derivatives . Thiophene derivatives have shown a wide variety of applications in agrochemical and pharmaceutical fields . The protocol utilizes three successive chemo and regioselective lithiation reactions and one bromination reaction to generate tetra-substituted thiophene .

Development of New Technologies in Electronics

Functionalized derivatives of thiophene, which can be synthesized using this compound, have massively contributed to the growth of chemistry materials . These materials have shown promising developments towards new technologies in electronics .

Pharmaceutical Applications

Various derivatives of chalcones, which can be synthesized using this compound, have shown promise in pharmaceutical applications . They may display anti-diabetes, anti-cancer, anti-malarial, anti-bacterial, anti-viral, anti-HIV, or anti-inflammatory activity .

Inhibition of α-Glucosidase

Some chalcone derivatives synthesized using this compound have shown inhibitory activity on α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help manage diabetes.

Promotion of α-Glucosidase

Interestingly, other chalcone derivatives synthesized using this compound have shown the ability to promote α-glucosidase . This could be useful in conditions where increased carbohydrate digestion is beneficial.

Research on Protonation

The introduction of a bromine moiety in compounds like “2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene” can slightly reduce the pKa1 and pKa2 values, which relate to the protonation of the amino group and the benzoate, respectively . This can be useful in research related to protonation and pH.

Safety and Hazards

The compound might have similar safety and hazard characteristics to 4-Bromo-N,N-Dimethylaniline, which is known to cause skin and eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(2-bromoprop-2-enyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-9(12)8-10-4-6-11(7-5-10)13(2)3/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEINQZSLQJIEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235099
Record name 4-(2-Bromo-2-propen-1-yl)-N,N-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene

CAS RN

951889-76-2
Record name 4-(2-Bromo-2-propen-1-yl)-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromo-2-propen-1-yl)-N,N-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.